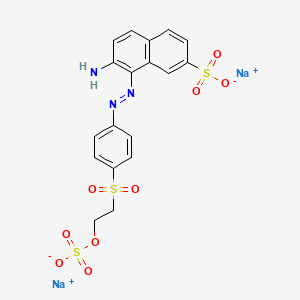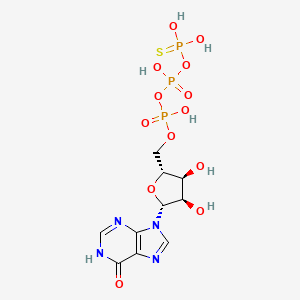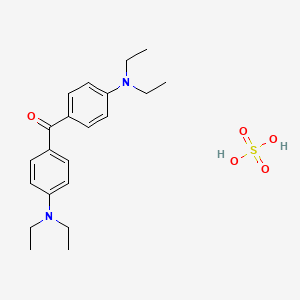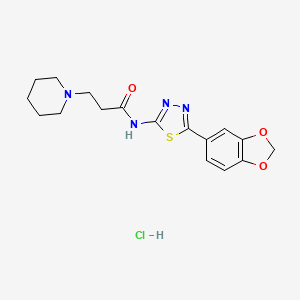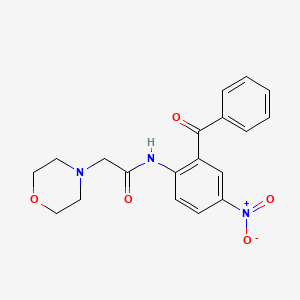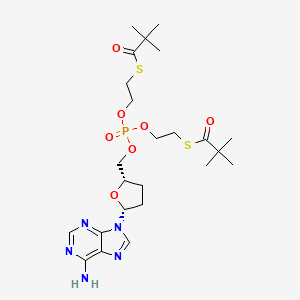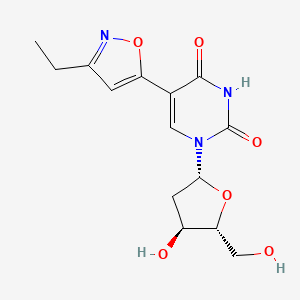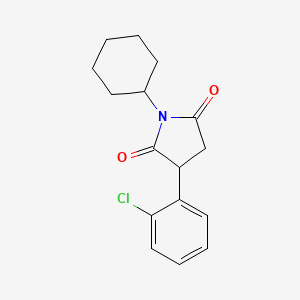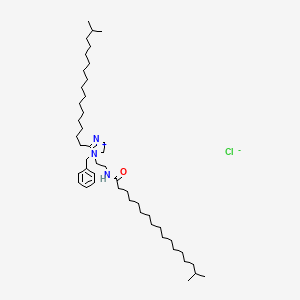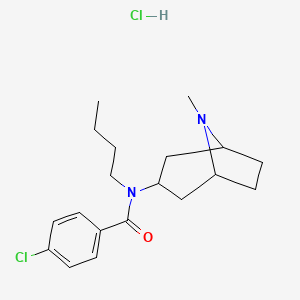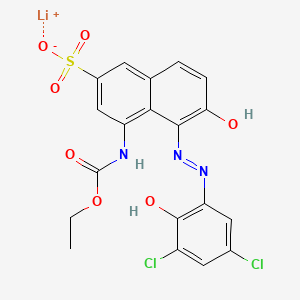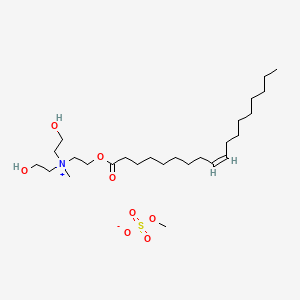
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate is a complex organic compound with a molecular formula of C26H53NO8S and a molar mass of 539.77 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic regions, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate typically involves the reaction of bis(2-hydroxyethyl)methylamine with 1-oxooctadec-9-enyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl sulphate to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
科学研究应用
Chemistry
In chemistry, (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate is used as a surfactant and emulsifying agent due to its amphiphilic nature .
Biology
In biological research, this compound is used in the formulation of liposomes and other drug delivery systems. Its ability to interact with both hydrophilic and hydrophobic molecules makes it ideal for encapsulating a wide range of therapeutic agents .
Medicine
In medicine, it is explored for its potential use in targeted drug delivery, particularly in cancer therapy, where it can help deliver drugs directly to tumor cells while minimizing side effects .
Industry
In industrial applications, this compound is used in the production of cosmetics, detergents, and other personal care products due to its excellent emulsifying properties .
作用机制
The mechanism of action of (Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and enhancing the permeability of the membrane to various substances . This property is particularly useful in drug delivery applications, where it facilitates the transport of therapeutic agents across cell membranes .
相似化合物的比较
Similar Compounds
Methyltris(2-oleoylethyl)ammonium methyl sulphate: Similar in structure but with different fatty acid chains.
(2-Hydroxyethyl)methylbis(2-(oleoyloxy)ethyl)ammonium methyl sulphate: Another similar compound with variations in the hydroxyethyl groups.
Uniqueness
(Z)-(Bis(2-hydroxyethyl))methyl(2-((1-oxooctadec-9-enyl)oxy)ethyl)ammonium methyl sulphate stands out due to its specific combination of hydrophilic and hydrophobic regions, which provides unique emulsifying and surfactant properties. This makes it particularly effective in applications requiring the stabilization of oil-water interfaces .
属性
CAS 编号 |
97338-08-4 |
|---|---|
分子式 |
C26H53NO8S |
分子量 |
539.8 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)-methyl-[2-[(Z)-octadec-9-enoyl]oxyethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C25H50NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5-6(2,3)4/h10-11,27-28H,3-9,12-24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI 键 |
PSUBFNOBGAJRJK-GMFCBQQYSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


